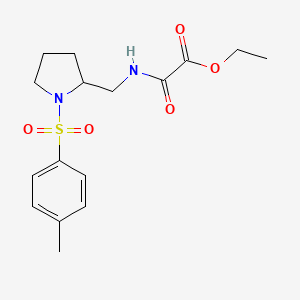

Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate

Description

Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate is a complex organic compound that features a pyrrolidine ring substituted with a tosyl group and an ethyl ester moiety

Properties

IUPAC Name |

ethyl 2-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methylamino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-3-23-16(20)15(19)17-11-13-5-4-10-18(13)24(21,22)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINRWHXTUBWKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate typically involves multiple steps. One common method starts with the preparation of the tosylpyrrolidine intermediate. This intermediate is then reacted with ethyl oxoacetate under specific conditions to yield the final product. The reaction conditions often include the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the ester moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Techniques

The synthesis of Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate typically involves the reaction of ethyl acetoacetate with tosylated pyrrolidine derivatives. The process often requires careful control of reaction conditions to ensure high yields and purity of the product.

Structural Characteristics

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets. The incorporation of the tosyl group enhances the electrophilic character of the nitrogen atom, facilitating further chemical modifications that can lead to diverse derivatives with unique properties.

Biological Activities

This compound exhibits several biological activities that make it a candidate for further research in medicinal applications:

Neuroprotective Effects

Research has indicated that derivatives of pyrrolidine compounds can exhibit neuroprotective properties. For instance, similar compounds like levetiracetam have been shown to protect against hypoxia and ischemia in the central nervous system, suggesting that this compound may also possess such protective qualities .

Antimicrobial Activity

Quinoxaline derivatives, which share structural similarities with Ethyl 2-oxo compounds, have been reported to exhibit antimicrobial properties. This suggests a potential for Ethyl 2-oxo derivatives to be explored as antimicrobial agents .

Therapeutic Applications

The therapeutic applications of this compound are broadening as research progresses:

Epilepsy Treatment

Given its structural relation to known antiepileptic drugs like levetiracetam, this compound could be investigated for its efficacy in treating epilepsy. The protective effects against neural damage could also support its use in managing seizure disorders .

Potential in Pain Management

Pyrrolidine derivatives have been studied for their analgesic properties. Thus, Ethyl 2-oxo derivatives may hold promise as pain management therapies, particularly in chronic pain conditions .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-oxo-2-(pyridin-2-yl)acetate: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.

Ethyl 2-oxo-2-(phenyl)acetate: Features a phenyl group instead of a tosylpyrrolidine moiety.

Uniqueness

Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate is unique due to the presence of the tosylpyrrolidine group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthetic and medicinal chemistry.

Biological Activity

Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a tosyl group, which enhances its lipophilicity and may influence its biological interactions. The molecular formula is C₁₁H₁₄N₂O₃S, with a molecular weight of approximately 258.31 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It may interact with various receptors, including G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to neurotransmission and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial properties, indicating potential applications in treating infections.

Table 1: Summary of Biological Activities

Case Study 1: Anticonvulsant Activity

A study evaluated the pharmacokinetics of a related compound, alpha-ethyl-2-oxo-pyrrolidine acetamide (LEV), which demonstrated significant anticonvulsant activity. The study found that LEV had enantioselective pharmacodynamics, suggesting that similar mechanisms may be applicable to this compound, warranting further investigation into its potential as an antiepileptic drug .

Case Study 2: Antimicrobial Properties

Research on related compounds has shown promising antimicrobial activity against a range of pathogens. For instance, derivatives exhibiting structural similarities to this compound were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of growth .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify the tosyl group (δ 7.7–7.9 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm) .

- IR spectroscopy : Confirm amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) stretches .

- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tosyl group) .

What strategies are recommended for analyzing biological target interactions?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized enzymes/receptors .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Molecular docking : Use AutoDock Vina to predict binding modes, validated by mutagenesis studies .

How does the tosyl group influence reactivity and stability?

Basic

The tosyl group acts as a protecting group for the pyrrolidine nitrogen, preventing undesired side reactions (e.g., alkylation). However, it may:

- Reduce solubility in aqueous media due to hydrophobicity .

- Enhance stability by sterically shielding the amine from oxidation .

How should conflicting in vitro vs. in vivo biological activity data be addressed?

Q. Advanced

- Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., microsomal assays) to explain reduced in vivo efficacy .

- Metabolite identification : Use LC-MS to detect active/inactive derivatives formed in vivo .

- Dose optimization : Adjust dosing regimens to account for rapid clearance .

What are critical steps in post-synthesis purification?

Q. Basic

- Extraction : Use dichloromethane/water to remove polar impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

- HPLC : Reverse-phase C18 columns resolve closely related derivatives (e.g., de-tosylated byproducts) .

Which computational methods complement experimental data for interaction studies?

Q. Advanced

- MD simulations (GROMACS) : Predict conformational stability of ligand-target complexes over 100-ns trajectories .

- DFT calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps for reactivity insights .

- QSAR models : Corrogate structural features (e.g., logP, polar surface area) with cytotoxicity .

How can the pyrrolidine ring stereochemistry be confirmed?

Q. Basic

- X-ray crystallography : Resolve absolute configuration via SHELXL refinement .

- Optical rotation : Compare experimental [α]D with literature values for chiral pyrrolidine derivatives .

- Chiral HPLC : Use a Chiralpak IC column to separate enantiomers .

What best practices apply to high-throughput screening (HTS) for therapeutic potential?

Q. Advanced

- Assay design : Use Z’-factor >0.5 to ensure robustness in 384-well plate formats .

- Hit validation : Confirm dose-response curves (IC50) in orthogonal assays (e.g., fluorescence vs. luminescence) .

- Chemical libraries : Include analogs with modified ester/amide groups to explore SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.